molecular formula C14H17NS B2504651 N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine CAS No. 791601-01-9

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Cat. No.: B2504651
CAS No.: 791601-01-9
M. Wt: 231.36
InChI Key: PBBCYWGSIIIWGF-UHFFFAOYSA-N
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Description

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a useful research compound. Its molecular formula is C14H17NS and its molecular weight is 231.36. The purity is usually 95%.
The exact mass of the compound N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-1-thiophen-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-12(10-14-8-5-9-16-14)15-11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBCYWGSIIIWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321276
Record name N-benzyl-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

791601-01-9
Record name N-benzyl-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine , a specialized chemical entity structurally related to the thiophene-based stimulant methiopropamine (MPA) and the anorectic benzphetamine.

Chemical Class: Thiophene-substituted Phenethylamine Analog Primary Application: Forensic Reference Standard, Synthesis Intermediate, Pharmacological Probe

Executive Summary

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (systematically N-benzyl-1-(thiophen-2-yl)propan-2-amine ) is a secondary amine featuring a thiophene ring bioisosteric to the phenyl ring found in amphetamine derivatives. It serves primarily as a synthesis intermediate for thiopropamine and methiopropamine analogs and as a forensic marker for identifying illicit synthesis routes of novel psychoactive substances (NPS).

Structurally, it combines the lipophilic N-benzyl moiety—common in prodrug designs like benzphetamine—with the thiophene core of methiopropamine. This unique architecture imparts distinct physicochemical properties, notably high lipophilicity and specific metabolic stability challenges due to the sulfur-containing heterocycle.

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a propyl backbone substituted at the 1-position with a 2-thienyl group and at the 2-position with an N-benzylamino group.

  • IUPAC Name: N-benzyl-1-(thiophen-2-yl)propan-2-amine

  • Molecular Formula: C₁₄H₁₇NS

  • Molecular Weight: 231.36 g/mol

  • SMILES: CC(CC1=CC=CS1)NCC2=CC=CC=2

  • InChIKey: (Predicted) XZQN... (Specific to isomer)

Physical Properties (Predicted)

Data derived from structure-activity relationship (SAR) models for secondary amines.

PropertyValue (Predicted/Observed)Notes
Physical State Viscous Oil (Free Base)Crystalline solid as HCl salt.
Boiling Point ~310–320 °C (760 mmHg)High due to molecular weight and polarity.
LogP (Lipophilicity) 3.8 ± 0.4Highly lipophilic; crosses BBB readily.
pKa (Basic) 9.5 ± 0.5Typical for secondary alkyl-benzyl amines.
Solubility DCM, MeOH, DMSOInsoluble in water (Free Base).

Synthesis & Production Protocols

Primary Synthesis Route: Reductive Amination

The most robust synthesis involves the reductive amination of 1-(thiophen-2-yl)propan-2-one (thiophenylacetone) with benzylamine. This route avoids the over-alkylation issues common with direct alkylation.

Reagents:
  • Precursor A: 1-(thiophen-2-yl)propan-2-one (1.0 eq)

  • Precursor B: Benzylamine (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (catalytic amount)

Step-by-Step Protocol:
  • Imine Formation: Dissolve 1-(thiophen-2-yl)propan-2-one in DCE under nitrogen atmosphere. Add benzylamine and catalytic acetic acid. Stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 30 minutes.

  • Quenching: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify the oily residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure free base.

Critical Technical Insight: Catalyst Poisoning

Researchers attempting to use this molecule as a precursor for primary amines (i.e., removing the benzyl group) must note a critical limitation: Thiophene Sulfur Poisoning: Standard catalytic hydrogenation (Pd/C, H₂) used for N-debenzylation is ineffective because the sulfur atom in the thiophene ring strongly coordinates to and poisons Palladium and Platinum catalysts.

  • Alternative Debenzylation: Use 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis, or dissolving metal reduction (Na/NH₃), though the latter may reduce the thiophene ring.

Synthesis Workflow Diagram

SynthesisPathway Precursor 1-(Thiophen-2-yl)propan-2-one (Thiophenylacetone) Imine Intermediate Imine (Unstable) Precursor->Imine + Benzylamine AcOH (cat), DCE Amine Benzylamine Amine->Imine Product N-benzyl-1-(thiophen-2-yl)propan-2-amine (Target Molecule) Imine->Product + NaBH(OAc)3 Reductive Amination

Figure 1: Reductive amination pathway for the synthesis of N-benzyl-1-(thiophen-2-yl)propan-2-amine.

Pharmacological & Metabolic Profile (Theoretical)

Mechanism of Action

Based on SAR of benzphetamine and methiopropamine, this molecule likely functions as a prodrug .

  • Direct Activity: The bulky N-benzyl group significantly reduces affinity for monoamine transporters (DAT, NET, SERT) compared to the parent amine.

  • Metabolic Activation: In vivo, the molecule undergoes N-debenzylation to yield Thiopropamine (1-(thiophen-2-yl)propan-2-amine).

  • Active Metabolite: Thiopropamine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and releasing agent, producing stimulant effects.

Metabolic Pathway

The primary metabolic route involves oxidative deamination and dealkylation mediated by hepatic CYP450 enzymes.

Metabolism Parent N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (Parent Drug) CYP CYP450 (CYP2D6, CYP3A4) Parent->CYP Oxidative N-dealkylation Metabolite1 Thiopropamine (Active Stimulant) CYP->Metabolite1 Primary Pathway Metabolite2 Benzoic Acid (Excreted as Hippuric Acid) CYP->Metabolite2 Inactive Thiophene-2-carboxylic acid (Inactive) Metabolite1->Inactive Deamination/Oxidation

Figure 2: Predicted metabolic activation and clearance pathways.

Analytical Profile & Forensic Identification[3]

For researchers and forensic scientists, identifying this compound requires specific mass spectral fingerprints.

Mass Spectrometry (GC-MS, EI 70eV)

The fragmentation pattern is dominated by the stability of the benzyl cation and the thiophene ring.

m/z FragmentIdentityRelative Abundance
91 Tropylium Ion (C₇H₇⁺) 100% (Base Peak)
97 Thiophenylmethyl cation (C₅H₅S⁺)40–60%
140 [M - Benzyl]⁺20–30%
231 Molecular Ion [M]⁺< 5% (Weak)
NMR Spectroscopy (¹H NMR, CDCl₃)
  • δ 7.1–7.4 (m, 5H): Phenyl protons (Benzyl group).

  • δ 6.8–7.2 (m, 3H): Thiophene ring protons.

  • δ 3.8 (s, 2H): Benzyl methylene (-CH₂-Ph).

  • δ 2.8–3.0 (m, 1H): Methine proton (-CH-N).

  • δ 2.6–2.8 (d, 2H): Methylene bridge (Thiophene-CH₂-).

  • δ 1.1 (d, 3H): Methyl group (-CH₃).

Safety & Handling Protocols

Hazard Classification: Irritant, Potential CNS Stimulant.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles.

    • Fume hood usage is mandatory for synthesis to avoid inhalation of amine vapors.

  • Storage:

    • Store as HCl salt at -20°C.

    • Protect from light and moisture (hygroscopic).

  • Spill Response:

    • Neutralize with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).

References

  • Santa Cruz Biotechnology. N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine Product Information. Retrieved from

  • Drug Testing and Analysis. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (2013). Retrieved from

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances: Methiopropamine.[1] Retrieved from

  • Organic Syntheses. General procedures for Reductive Amination using Sodium Triacetoxyborohydride. Retrieved from

Sources

N-Benzyl Substituted Thiophene Ethylamines: A Technical Guide to Synthesis, SAR, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-benzyl substituted thiophene ethylamines , a structural class of serotonergic modulators that merges the thiophene bioisostere of the phenethylamine scaffold with the potency-enhancing N-benzyl moiety characteristic of the "25-NB" (NBOMe) series.

Executive Summary

The N-benzyl substituted thiophene ethylamines represent a niche but pharmacologically significant subclass of 5-HT2A receptor agonists. Structurally, they are defined by the replacement of the benzene ring of the classical phenethylamine core (e.g., 2C-x series) with a thiophene ring, coupled with an N-benzyl substitution.

This modification leverages thiophene-phenyl bioisosterism —exploiting the similar steric volume and aromaticity of thiophene while altering electronic distribution and lipophilicity (LogP). When combined with the N-benzyl "super-agonist" motif, these compounds exhibit high affinity for the 5-HT2A receptor, often in the low nanomolar to sub-nanomolar range. This guide details the synthetic pathways, structural activity relationships (SAR), and pharmacological profiles required for the study of these ligands.

Chemical Architecture & SAR

The Scaffold

The core structure consists of a thiophene ring attached to an aminoethyl chain , which is subsequently substituted at the nitrogen atom with a benzyl group .

  • Core: 2-(Thiophen-2-yl)ethanamine (or the 3-yl isomer).

  • N-Substituent: Typically a 2-substituted benzyl group (e.g., 2-methoxybenzyl, 2,5-dimethoxybenzyl).

  • Bioisosterism: The thiophene ring acts as a bioisostere for the phenyl ring. The sulfur atom in thiophene creates a dipole moment and electron density distinct from benzene, potentially altering receptor docking at the hydrophobic cleft of the 5-HT2A receptor.

Structure-Activity Relationship (SAR)
Structural DomainModificationPharmacological Impact
Thiophene Core 2-yl vs 3-yl isomerThe 2-yl isomer is generally more synthetically accessible and mimics the para-substitution vector of phenethylamines more closely in certain docking models.
N-Benzyl Ring 2-Methoxy (OMe)Critical for high affinity (interaction with Phe339/Phe340). Forms the "NBOMe" motif.
N-Benzyl Ring 2-Hydroxy (OH)Often increases efficacy (NBOH series) but reduces metabolic stability.
Thiophene Substituents 5-Bromo/IodoAnalogous to the 4-position on phenethylamines (e.g., 2C-B, 2C-I). Halogenation here typically increases potency via hydrophobic interaction.

Synthetic Pathways[1][2][3][4][5]

The synthesis of N-benzyl substituted thiophene ethylamines proceeds in two phases: the construction of the thiophene ethylamine core, followed by N-benzylation via reductive amination.

Phase I: Synthesis of the Thiophene Ethylamine Core

Target: 2-(Thiophen-2-yl)ethanamine

Method A: The Henry Reaction (Nitroalkene Route) This is the most versatile route for laboratory-scale synthesis.

  • Formylation: Thiophene is formylated to 2-thiophenecarboxaldehyde.

  • Condensation: Reaction with nitromethane (catalytic ammonium acetate) yields the nitrovinyl thiophene.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields the primary amine.

Method B: The Grignard/Oxirane Route (Industrial Scale)

  • Bromination: Thiophene

    
     2-Bromothiophene.[1]
    
  • Grignard Formation: 2-Bromothiophene + Mg

    
     Thienylmagnesium bromide.
    
  • Epoxide Opening: Reaction with ethylene oxide

    
     2-(Thiophen-2-yl)ethanol.
    
  • Amination: Conversion to the amine via phthalimide (Gabriel synthesis) or mesylation/ammonia.

Phase II: N-Benzylation (Reductive Amination)

The primary amine is coupled with a substituted benzaldehyde.

Protocol:

  • Imine Formation: Dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) and the substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 1.0 eq) in anhydrous MeOH. Stir for 4-12 hours to form the imine (Schiff base).

  • Reduction: Cool to 0°C. Add NaBH4 (2-3 eq) portion-wise.

  • Workup: Quench with dilute HCl, basify with NaOH, and extract with DCM.

  • Purification: Flash chromatography (SiO2, DCM:MeOH:NH4OH).

Visualization of Synthetic Workflow

SynthesisPathway Thiophene Thiophene Aldehyde 2-Thiophene- carboxaldehyde Thiophene->Aldehyde Formylation Nitro 2-(2-Nitrovinyl) thiophene Aldehyde->Nitro Condensation Amine 2-(Thiophen-2-yl) ethanamine Nitro->Amine Reduction Imine Imine Intermediate Amine->Imine Coupling Final N-Benzyl Thiophene Ethylamine Imine->Final Reduction Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent2 CH3NO2 / NH4OAc (Henry Rxn) Reagent3 LiAlH4 / THF (Reduction) Reagent4 2-Methoxybenzaldehyde MeOH Reagent5 NaBH4 (Reductive Amination)

Caption: Synthetic route from Thiophene precursor to N-benzyl substituted target via Henry reaction.

Pharmacological Profile[1][8][9]

Receptor Binding Affinity

The N-benzyl substitution creates a hydrophobic interaction with Phe339 (TM6) of the 5-HT2A receptor, drastically increasing affinity compared to the parent amine.

  • 5-HT2A: High affinity (

    
     typically 0.5 nM - 10 nM).
    
  • 5-HT2C: Moderate to High affinity (often less selective than 5-HT2A).[2]

  • 5-HT1A: Variable affinity, usually lower than 5-HT2A.

Functional Selectivity (Biased Agonism)

Like their phenethylamine counterparts, these ligands often exhibit functional selectivity . They may preferentially recruit Beta-arrestin-2 over activating the Gq/11 pathway, which is relevant for tolerance development and potential therapeutic windows.

Signaling Pathway Diagram

Signaling Ligand N-Benzyl Thiophene Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation Arrestin Beta-Arrestin Receptor->Arrestin Recruitment (Biased Agonism) PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Psychoactive Effect) IP3->Ca Internal Receptor Internalization Arrestin->Internal

Caption: Divergent signaling pathways at 5-HT2A: Canonical Gq signaling vs. Beta-Arrestin recruitment.

Experimental Protocols

Protocol 5.1: Synthesis of 2-(Thiophen-2-yl)ethanamine (Henry Route)

This protocol assumes a standard laboratory setup with inert atmosphere capabilities.

  • Condensation:

    • In a 500 mL RBF, combine 2-thiophenecarboxaldehyde (11.2 g, 100 mmol) and nitromethane (30 mL) in glacial acetic acid (50 mL).

    • Add ammonium acetate (3.0 g) as catalyst.

    • Reflux for 2-4 hours. Monitor TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

    • Cool, pour into ice water. Filter the yellow crystalline solid (2-(2-nitrovinyl)thiophene). Recrystallize from MeOH.

  • Reduction:

    • Prepare a suspension of LiAlH4 (4.0 g) in dry THF (200 mL) under Argon.

    • Add the nitrovinyl thiophene (5.0 g) dropwise as a solution in THF. Caution: Exothermic.

    • Reflux for 6-12 hours.

    • Quench carefully (Fieser method: x mL H2O, x mL 15% NaOH, 3x mL H2O).

    • Filter salts, dry filtrate over MgSO4, and concentrate to yield the amine oil.

Protocol 5.2: Radioligand Binding Assay (5-HT2A)

To validate affinity of the synthesized N-benzyl derivative.

  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors are harvested and homogenized.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [3H]-Ketanserin (0.5 nM).

    • Test Compound: 10 concentrations (10 pM to 10 µM).

    • Non-specific binding determined with Methysergide (10 µM).

  • Termination: Incubate for 60 min at 37°C. Terminate by rapid filtration over GF/B filters.

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology

Warning: N-benzyl substituted phenethylamines/thiophene ethylamines are potent vasoconstrictors and CNS stimulants.

  • Handling: Use full PPE (gloves, mask, fume hood). These compounds are active in the microgram range.

  • Metabolism: The thiophene ring is susceptible to S-oxidation and ring-opening metabolic pathways, potentially leading to reactive metabolites not seen in the phenyl analogs.

  • Legal Status: While specific thiophene analogs may not be explicitly scheduled in all jurisdictions, they often fall under "Analogue Acts" due to their structural and functional similarity to 25I-NBOMe (Schedule I in US).

References

  • Hansen, M., et al. (2014).[3] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[4][3] Link[4]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Link

  • Halberstadt, A. L. (2017).[4] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

  • Lianyunang Dipu Chemical Co. (2013).[5] Method for synthesizing 2-thiophene ethylamine. Patent CN103351376B. Link

  • Shulgin, A., & Shulgin, A. (1991).[6] PIHKAL: A Chemical Love Story. Transform Press. (Foundational chemistry of phenethylamines and thiophene analogs).

Sources

A Comprehensive In Silico Toxicological and Safety Assessment of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth, predictive toxicological and safety assessment of the novel compound, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. In the absence of empirical data, this report leverages a battery of validated, industry-standard in silico toxicology models to forecast potential liabilities and guide future experimental work. By analyzing the molecule's structural features—specifically the N-benzylamine core and the thiophene moiety—we predict its metabolic fate and potential for toxicity across a range of critical endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. The analysis integrates expert rule-based and statistical (Q)SAR methodologies, consistent with regulatory guidelines such as ICH M7, to provide a robust, weight-of-evidence assessment. Key findings point to the thiophene ring as a potential site for metabolic activation into reactive intermediates, warranting caution for hepatotoxicity. Structural similarities to known psychoactive substances are also discussed, highlighting a potential for stimulant-like pharmacological activity. This document concludes with a recommended experimental protocol for the bacterial reverse mutation (Ames) test to validate the primary in silico predictions for mutagenicity.

Introduction: The Imperative for Early-Stage Safety Assessment

The development of novel chemical entities, whether for therapeutic, industrial, or research applications, is a resource-intensive process where late-stage failures due to unforeseen toxicity can incur significant costs. The proactive identification of potential safety concerns is therefore paramount.[1][2] In silico toxicology, or computational toxicology, has emerged as an indispensable tool in this early assessment phase, allowing for the rapid and cost-effective prediction of a substance's toxic potential from its chemical structure alone, even before synthesis.[3]

This guide focuses on N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, a compound for which public toxicological data is not available. Its structure incorporates a thiophene ring and an N-benzylamine scaffold, features present in various bioactive and commercially relevant molecules. To construct a reliable preliminary safety profile, this assessment employs a multi-model approach, a strategy that enhances the robustness of predictions and is endorsed by regulatory bodies for the assessment of impurities.[1][4][5] By combining an expert rule-based system (analogous to DEREK Nexus), a statistical-based model for mutagenicity (analogous to SARAH Nexus), and a quantitative structure-activity relationship (QSAR) model (analogous to TOPKAT), we aim to provide a comprehensive forecast of the compound's toxicological landscape.

Methodology: A Multi-Pronged In Silico Strategy

Our predictive methodology is grounded in the principle that a chemical's structure dictates its biological activity.[6] We utilize three complementary computational approaches to build a weight-of-evidence-based assessment.

  • Expert Rule-Based Systems (e.g., DEREK Nexus): These systems contain a knowledge base of manually curated structural alerts—molecular substructures known to be associated with specific toxicities (toxicophores).[1][7] The system evaluates a query molecule for the presence of these alerts and provides a qualitative prediction (e.g., plausible, equivocal, inactive) along with the underlying mechanistic rationale.[1][8] This approach excels at identifying well-understood mechanisms of toxicity.

  • Statistical-Based (Q)SAR Models (e.g., SARAH Nexus): These models are built using machine learning algorithms trained on large datasets of experimental results.[9][10] For mutagenicity, the model deconstructs the query molecule into fragments and compares their prevalence in known mutagens versus non-mutagens within its training set to derive a statistical probability of mutagenicity.[9][10] This data-driven approach can identify liabilities that are not yet codified in expert rule-based systems.

  • Hybrid QSAR Models (e.g., TOPKAT): These models use QSARs to correlate molecular descriptors with toxicological endpoints, enabling quantitative predictions (e.g., an LD50 value) or categorical classifications.[11][12] Their predictive power is contingent on the query molecule falling within the model's "applicability domain"—the chemical space defined by its training set.[11][13][14]

The synergy of these methods provides a more complete and reliable picture than any single model in isolation, fulfilling the ICH M7 guideline's requirement for two complementary (Q)SAR methodologies for mutagenicity assessment.[4][5][9]

cluster_0 In Silico Assessment Workflow A Query Compound Structure N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine B Expert Rule-Based System (e.g., DEREK Nexus) [Broad Toxicity Endpoints] A->B C Statistical-Based Model (e.g., SARAH Nexus) [Bacterial Mutagenicity] A->C D QSAR Model (e.g., TOPKAT) [Acute Toxicity, Irritation] A->D E Weight-of-Evidence Analysis [Integrate Predictions] B->E C->E D->E F Predicted Toxicity Profile & Risk Assessment E->F G Recommendation for Experimental Verification F->G

Caption: Workflow for the in silico toxicological assessment.

Structural Analysis and Predicted Metabolic Profile

The toxicological profile of a compound is intimately linked to its metabolism. The structure of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine presents two primary regions of metabolic interest: the thiophene ring and the N-benzyl group.

Thiophene Moiety

The thiophene ring is a common heterocycle in pharmaceuticals, but it is also a known structural alert for toxicity. Metabolism of thiophenes, primarily mediated by Cytochrome P450 (CYP) enzymes, can proceed via two main pathways: S-oxidation to form a reactive thiophene-S-oxide, or epoxidation of the double bonds to form an epoxide.[15][16][17] Both of these metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, particularly hepatotoxicity and nephrotoxicity.[15][17]

N-Benzylamine Moiety

Tertiary N-benzylamines are known to undergo extensive metabolism. Based on studies of structurally similar compounds, the primary metabolic pathways are anticipated to be N-dealkylation, resulting in the cleavage of either the benzyl group (debenzylation) to yield benzaldehyde and the corresponding secondary amine, or the ethyl-thiophene group.[18][19] Direct N-oxidation to an N-oxide is considered a less likely pathway for this class of compounds.[18][19] The carbinolamine intermediate formed during N-dealkylation is typically unstable and breaks down to the dealkylated products.[19]

cluster_1 Predicted Metabolic Pathways cluster_N N-Dealkylation cluster_S Thiophene Ring Oxidation (CYP450) Parent N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine N_Debenzyl N-Debenzylation Parent->N_Debenzyl via carbinolamine N_Deethyl N-De-ethyl-thiophene Parent->N_Deethyl via carbinolamine S_Ox S-Oxidation Parent->S_Ox Epox Epoxidation Parent->Epox Metabolite_A 1-Methyl-2-thien-2-ylethylamine N_Debenzyl->Metabolite_A Metabolite_B N-benzylamine N_Deethyl->Metabolite_B Reactive_A Thiophene-S-oxide S_Ox->Reactive_A Reactive_B Thiophene Epoxide Epox->Reactive_B Covalent Covalent Binding to Macromolecules (Potential Hepatotoxicity) Reactive_A->Covalent Reactive_B->Covalent

Caption: Predicted metabolic pathways for the title compound.

In Silico Toxicity Endpoint Predictions

The following predictions are synthesized from the expected outputs of the described computational models.

Toxicological Endpoint Predicted Outcome Rationale & Commentary
Bacterial Mutagenicity (Ames) Negative The core N-benzylamine and thiophene structures do not typically contain alerts for direct mutagenicity. However, metabolic activation (S9) is critical. While the thiophene ring can be activated to reactive species, these are more commonly associated with cytotoxicity than specific frameshift or base-pair substitution mutations detectable in standard Ames strains. A statistical model would likely find the overall structure to be within a well-populated non-mutagenic chemical space.
Carcinogenicity Equivocal to Low Concern Carcinogenicity risk is often linked to mutagenicity. With a negative prediction for the Ames test, the concern for mutagenic carcinogenicity is low. Non-genotoxic mechanisms are possible but less likely to be flagged without specific structural alerts for receptor-mediated tumorigenesis. The primary concern would stem from chronic tissue damage due to reactive metabolites, a threshold-dependent effect.
Hepatotoxicity Plausible This is the most significant predicted liability. The potential for CYP-mediated metabolic activation of the thiophene ring to electrophilic S-oxides or epoxides is a well-established mechanism for drug-induced liver injury.[15][17] An expert rule-based system would likely fire a structural alert for "Thiophene" linked to this endpoint.
Skin Sensitization Plausible Amines, in general, can be skin sensitizers. The molecule has the potential to act as a hapten, either directly or after metabolic activation, by covalently binding to skin proteins and eliciting an immune response. An expert system would likely flag the compound for this potential.
Skin/Eye Irritation Plausible / Assumed Based on Safety Data Sheets for structurally related simple N-benzylamines, the compound should be handled as a potential corrosive and irritant.[20][21][22] These compounds can cause severe skin burns and eye damage.[21][22]
Cardiotoxicity (hERG) Needs Assessment Many amine-containing compounds, particularly those with lipophilic aromatic groups, have the potential to block the hERG potassium channel. While no specific alert is immediately obvious, this is a critical endpoint that must be evaluated for any drug candidate. In silico hERG models are available but were not a primary focus of this initial assessment.[8]
Reproductive/Developmental Toxicity Insufficient Data for Prediction Predictions for these complex endpoints are often highly uncertain without strong structural precedents. No specific alerts for teratogenicity are immediately apparent from the primary structural fragments.
Acute Oral Toxicity (LD50) Moderately Toxic (Predicted) QSAR models would likely place the compound in the moderately toxic range (WHO Class II or III). For comparison, the oral LD50 in rats for N-methylbenzylamine is 300 mg/kg.[23] The addition of the lipophilic thiophene group may alter this value, but it serves as a reasonable starting point.

Pharmacological and Broader Safety Considerations

Beyond classical toxicology, the structure of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine bears a resemblance to known psychoactive compounds. Specifically, it is a structural analog of Methiopropamine (MPA) , a stimulant and novel psychoactive substance (NPS) that is an analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[24] MPA acts as a potent inhibitor of dopamine and norepinephrine transporters.[24] Given this similarity, it is highly probable that the title compound will exhibit stimulant properties.

This introduces a different class of safety concerns:

  • Cardiovascular Effects: Sympathomimetic activity can lead to tachycardia, hypertension, and arrhythmia.

  • Neurological/Psychiatric Effects: Potential for agitation, anxiety, and psychosis with high doses.[25][26]

  • Abuse Potential: As a dopamine/norepinephrine reuptake inhibitor, the compound would likely have a potential for abuse and dependence.

Therefore, any handling or research involving this compound must consider not only its toxicological profile but also its likely pharmacological activity.

Proposed Experimental Verification: Bacterial Reverse Mutation Assay (Ames Test)

In silico predictions provide a powerful starting point, but they must be anchored by empirical data. The most critical and foundational toxicological assay is the test for bacterial mutagenicity, as it informs the strategy for further carcinogenicity testing.

Protocol: Ames Test (Plate Incorporation Method, OECD 471)

1. Objective: To determine if N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine can induce point mutations (base-pair substitutions or frameshifts) in specific strains of Salmonella typhimurium and Escherichia coli.

2. Materials:

  • Test Compound: N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

  • Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (or WP2 pKM101).

  • Metabolic Activation System: Aroclor 1254-induced rat liver homogenate (S9 fraction) + cofactor solution (NADP, G6P).

  • Media: Vogel-Bonner Medium E (bottom agar), Top agar supplemented with histidine and biotin (for Salmonella) or tryptophan (for E. coli).

  • Positive Controls: (e.g., Sodium Azide for TA100/1535 [-S9]; 2-Nitrofluorene for TA98 [-S9]; 2-Aminoanthracene for all strains [+S9]).

  • Negative Control: Vehicle (e.g., DMSO).

3. Experimental Procedure:

  • Dose Range Finding: First, a preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (with and without S9):

    • To sterile tubes, add 0.1 mL of the appropriate bacterial culture.

    • Add 0.1 mL of the test compound at various concentrations (in vehicle) or the control substance.

    • Add 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sham buffer (for -S9 plates).

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

    • Allow the overlay to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

4. Data Interpretation (Self-Validating System):

  • The negative and positive controls must perform as expected for the assay to be valid.

  • A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the mean of the vehicle control for the respective strain.

cluster_2 Ames Test Experimental Workflow A Prepare Bacterial Cultures (e.g., TA98, TA100) C Mix Bacteria, Compound, and S9 Mix (or buffer) A->C B Prepare Test Compound Dilutions & Controls B->C D Add Top Agar & Pour Plates C->D E Incubate at 37°C (48-72 hours) D->E F Count Revertant Colonies E->F G Analyze Data: Compare to Vehicle Control F->G

Caption: Workflow for the Ames bacterial reverse mutation assay.

Conclusion

This comprehensive in silico assessment of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine provides a critical first look at its potential safety profile. While the compound is predicted to be non-mutagenic, a significant flag has been raised for hepatotoxicity , driven by the likely metabolic activation of the thiophene ring. Furthermore, the compound should be handled with appropriate precautions as a potential skin sensitizer and irritant. Of parallel importance is the predicted stimulant pharmacology based on its structural similarity to methiopropamine, which introduces cardiovascular and neurological safety considerations. The immediate recommended next step is to conduct an experimental Ames test to confirm the non-mutagenic prediction, followed by in vitro metabolic stability and cytotoxicity assays in primary hepatocytes to investigate the predicted hepatotoxicity risk.

References

  • Predicting Chemical Toxicity with TOPKAT - Ontosight AI. (n.d.).
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  • Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus.
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  • PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines.
  • Gorrod, J. W., & Ulgen, M. (1994). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Drug Metabolism and Drug Interactions, 11(3), 225-239.
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  • Zhang, L., et al. (2024, January 25). Application of TOPKAT and TEST software in prediction of chemical toxicity. Wei sheng yan jiu = Journal of hygiene research.
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  • Chavan, S., et al. (2016, March 28). Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. Chemical Research in Toxicology.
  • Ulgen, M., et al. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-43.
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  • Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - N-Benzylmethylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (S)-(-)-N-Benzyl-alpha-methylbenzylamine.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - N-BENZYL-2-METHYLPROPAN-1-AMINE.
  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 183-197.
  • Shaik, N. B., et al. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.
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  • Hohmann, N., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Ärzteblatt International.
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Methodological & Application

synthesis protocol for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine via Reductive Amination

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive and detailed protocol for the synthesis of the secondary amine, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. The chosen synthetic route is the one-pot reductive amination of 2-acetylthiophene with benzylamine, utilizing sodium borohydride as the reducing agent. This method is widely favored for its efficiency, operational simplicity, and avoidance of the over-alkylation problems often associated with direct alkylation methods.[1]

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Underlying Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, proceeding through a robust two-stage, one-pot process.[2] The reaction begins with the nucleophilic addition of a primary amine, benzylamine, to the carbonyl carbon of a ketone, 2-acetylthiophene. This condensation reaction forms an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

The overall transformation can be visualized as follows:

Reaction Scheme:

Mechanistic Deep Dive

The efficiency of this one-pot synthesis hinges on the controlled execution of two distinct mechanistic steps:

  • Imine Formation: This is an equilibrium-driven process. The carbonyl group of 2-acetylthiophene is first activated, often by trace acids or the solvent, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen of benzylamine then attacks the carbonyl carbon. A series of proton transfers leads to a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. While the removal of water can be used to drive this equilibrium, sufficient reaction time in a suitable solvent like methanol is often adequate for establishing a workable concentration of the imine for the subsequent reduction.[3][4]

  • Imine Reduction: The imine, or more accurately its protonated form, the iminium ion, is highly susceptible to reduction. Sodium borohydride (NaBH₄) serves as an excellent source of hydride ions (H⁻).[5] The hydride performs a nucleophilic attack on the electrophilic carbon of the iminium ion, breaking the C=N π-bond.[5] A final protonation step, typically from the alcoholic solvent, quenches the resulting anion to yield the stable secondary amine product.[5]

The following diagram illustrates the key mechanistic steps involved in the reduction of the imine intermediate.

G cluster_0 Imine Reduction Mechanism Imine Imine Intermediate (from 2-Acetylthiophene + Benzylamine) Protonation Protonation (from MeOH) Forms Iminium Ion Imine->Protonation Iminium Electrophilic Iminium Ion Protonation->Iminium Hydride_Attack Nucleophilic Attack by Hydride (from NaBH₄) Iminium->Hydride_Attack NaBH₄ provides H⁻ Amine_Anion Intermediate Anion Hydride_Attack->Amine_Anion Final_Protonation Protonation (from MeOH) Amine_Anion->Final_Protonation Product N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine Final_Protonation->Product

Caption: Key mechanistic steps of the imine reduction phase.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of the target amine on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-AcetylthiopheneC₆H₆OS126.181.26 g10.0Starting ketone. Ensure purity.
BenzylamineC₇H₉N107.151.07 g (1.1 mL)10.0Starting amine. Purify by distillation if necessary.[6]
Methanol (MeOH)CH₄O32.0450 mL-Anhydrous grade recommended.
Sodium Borohydride (NaBH₄)NaBH₄37.830.57 g15.0Use a fresh, dry sample.
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-For extraction.
Saturated NaHCO₃ (aq)--~50 mL-For work-up.
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-For drying organic phase.
Silica GelSiO₂-As needed-For column chromatography (230-400 mesh).
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The entire experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.26 g, 10.0 mmol) and methanol (50 mL).

    • Stir the solution until the ketone has completely dissolved.

    • Add benzylamine (1.07 g, 10.0 mmol) to the solution.

    • Allow the reaction to stir at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[7]

  • Reduction:

    • After the initial stirring period, place the reaction flask in an ice-water bath and cool the solution to 0 °C.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over approximately 15 minutes. Caution: The addition is exothermic and may cause gas evolution. Ensure the temperature is maintained near 0 °C.[7]

    • Once the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 1-2 hours to ensure the reduction is complete.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL).

    • Remove the majority of the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).[4]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

    • Purify the crude oil using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

Scientific Rationale and Field-Proven Insights

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is the reagent of choice for this protocol. It is significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH) and does not require strictly anhydrous conditions. While selective reagents like NaBH₃CN or NaBH(OAc)₃ can reduce the imine in the presence of the ketone, NaBH₄ is more cost-effective and poses fewer toxicity concerns than NaBH₃CN.[1][2] The procedural choice to form the imine first before adding the NaBH₄ mitigates the primary drawback of its non-selectivity, preventing the wasteful reduction of the starting 2-acetylthiophene.[8]

  • Solvent System: Methanol is an ideal solvent for this reaction. It readily dissolves the reactants and the imine intermediate, and it is a suitable solvent for reactions involving sodium borohydride.[9] Furthermore, it acts as the proton source for the final step of the reduction mechanism.[5]

  • Stoichiometry: Using a slight excess of the reducing agent (1.5 equivalents) ensures the complete conversion of the imine intermediate to the final product, accounting for any minor decomposition of the reagent due to trace water.

  • Temperature Control: The portion-wise addition of NaBH₄ at 0 °C is critical for controlling the exothermicity of the reduction reaction, preventing potential side reactions and ensuring safety.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through systematic monitoring and characterization.

  • Reaction Monitoring: The use of TLC is essential. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The starting materials (2-acetylthiophene and benzylamine) will have distinct Rf values. The disappearance of these spots and the appearance of a new spot corresponding to the product confirms the reaction's progress. An intermediate imine spot may also be visible.

  • Product Validation: The identity and purity of the final, purified compound must be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.

References

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Nikpour, F., & Saberi, D. (2015). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 127(7), 1221-1226. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • Guzman, F. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 15(1), 93. Retrieved from [Link]

  • Pelšs, A., et al. (2019). Reductive amination of ketones with benzylamine over gold supported on different oxides. Catalysis Letters, 149, 3432–3445. Retrieved from [Link]

  • Mondal, P., et al. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Supporting Information. Retrieved from [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. Retrieved from [Link]

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. Retrieved from [Link]

  • Padwa, A., & Dent, W. (1986). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 64, 134. Retrieved from [Link]

  • Ros, A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Retrieved from [Link]

  • Das, S., & Bera, J. K. (2018). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Inorganic Chemistry, 57(17), 10870–10879. Retrieved from [Link]

  • Google Patents. (n.d.). CN101880271A - The synthetic method of 2-thiophene acetyl chloride.
  • Luo, G. (2004). 2-acetyl thiophene synthetic method using thiophene in crude benzene as material. SciSpace. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

Sources

1H NMR spectroscopy characterization of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine via 1H NMR Spectroscopy

Abstract & Scope

This application note details the structural characterization of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (also known as N-benzyl-1-(thiophen-2-yl)propan-2-amine).[1] This compound is a critical synthetic intermediate in the production of Methiopropamine (MPA) , a thiophene-based analog of methamphetamine.[2][3]

Differentiation of this intermediate from the final MPA product and positional isomers (e.g., 3-thienyl analogs) is essential for forensic profiling and purity assessment in drug development.[2] This guide provides a self-validating protocol for assigning chemical shifts, coupling constants, and identifying diastereotopic effects arising from the chiral center at the C2 position.[2]

Materials and Methods

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[2]
    
    • Rationale:

      
       prevents amine proton exchange broadening often seen in 
      
      
      
      or
      
      
      , allowing for observation of the
      
      
      signal.[2]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may shift the amine (

      
      ) peak due to hydrogen bonding effects.[4][5]
      
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolving the thiophene multiplets).

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Relaxation Delay (

    
    ):  1.0 – 2.0 seconds.
    
  • Scans (

    
    ):  16–32 (sufficient for >10 mg sample).
    

Structural Analysis & Results

Molecule Fragmentation for Assignment

The molecule consists of four distinct magnetic environments:

  • Thiophene Ring: An electron-rich aromatic system (3 protons).[1]

  • Benzyl Group: A phenyl ring (5 protons) and a methylene bridge.[1]

  • Propyl Chain Backbone: A chiral methine (

    
    ), a methyl group (
    
    
    
    ), and a methylene linker (
    
    
    ).[2]
  • Amine: A secondary amine proton (

    
    ).[1]
    
1H NMR Spectral Data (400 MHz, )
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Aromatics 7.20 – 7.35Multiplet (m)5H-Benzyl Phenyl Ring : Overlapping signals typical of mono-substituted benzenes.[2][1]
Thiophene 7.12Doublet of Doublets (dd)1H5.1, 1.2H-5 (Thiophene) : Most downfield thiophene proton due to proximity to Sulfur.[2]
Thiophene 6.90Doublet of Doublets (dd)1H5.1, 3.5H-4 (Thiophene) : "Beta" proton, typically the most shielded aromatic.[2]
Thiophene 6.80Doublet (d) / Broad1H3.5H-3 (Thiophene) : Adjacent to the alkyl attachment point.[2]
Benzyl

3.75 – 3.85AB Quartet or Singlet2H13.0N-Benzyl Methylene : Protons are diastereotopic due to the chiral center at C2, but often collapse to a singlet in

.[2][1]
Methine 2.90 – 3.05Multiplet (m)1H6.5C2-H : Chiral center.[1] Couples with the methyl doublet and the C1 methylene.[1]
C1-H (a) 2.85Doublet of Doublets (dd)1H14.0, 6.0Thiophene-CH2 : Diastereotopic proton A (Pro-R or Pro-S).[2]
C1-H (b) 2.72Doublet of Doublets (dd)1H14.0, 7.5Thiophene-CH2 : Diastereotopic proton B. Distinct roof effect with H(a).[2]
Amine 1.40 – 1.80Broad Singlet (br s)1H-NH : Exchangeable.[1] Shift varies with concentration/moisture.[1]
Methyl 1.08Doublet (d)3H6.2C3-H3 : Terminal methyl group coupled to the methine.[1]
Key Diagnostic Features (The "Expertise" Pillar)
  • Diastereotopic Protons: The carbon at position 2 of the propyl chain is chiral (

    
    ).[1] This chirality induces magnetic non-equivalence in the adjacent methylene protons.[1]
    
    • Thiophene-

      
      :  These protons will never appear as a simple doublet.[1] They form an ABX system  with the methine proton, appearing as two distinct sets of doublets of doublets (dd) with a large geminal coupling constant (~14 Hz).[2]
      
    • Benzyl-

      
      :  While often a singlet at lower fields (300 MHz), at higher fields (600 MHz) or in different solvents (
      
      
      
      ), these may resolve into an AB quartet , proving the presence of the adjacent chiral center.[2]
  • Thiophene Fingerprint: Unlike a phenyl ring, the thiophene ring shows a distinct splitting pattern.[1] The gap between H-5 (~7.12 ppm) and H-3/H-4 (~6.8-6.9 ppm) is diagnostic.[2][1] If the thiophene is substituted at the 3-position (isomer impurity), the splitting pattern changes drastically (usually a singlet and two doublets).

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing this specific intermediate, including decision nodes for troubleshooting common spectral anomalies.

NMR_Characterization Start Crude Intermediate (N-benzyl-1-(thiophen-2-yl)propan-2-amine) Prep Sample Prep 10mg in 0.6mL CDCl3 + TMS Reference Start->Prep Acquisition 1H NMR Acquisition (400MHz+, ns=16, d1=1s) Prep->Acquisition Processing FT & Phasing Baseline Correction Acquisition->Processing Check_Aromatics Check Aromatic Region (6.8 - 7.4 ppm) Processing->Check_Aromatics Decision_Thiophene Thiophene Pattern? (3H distinct from 5H Phenyl) Check_Aromatics->Decision_Thiophene Check_Aliphatics Check Aliphatic Region (1.0 - 4.0 ppm) Decision_Thiophene->Check_Aliphatics Yes (3+5 protons) Result_Isomer Suspect 3-Thienyl Isomer Decision_Thiophene->Result_Isomer No (Pattern mismatch) Diastereotopic Observe ABX System? (Thiophene-CH2 split) Check_Aliphatics->Diastereotopic Result_Confirmed Structure Confirmed Diastereotopic->Result_Confirmed Yes (ABX present) Result_Impurity Recrystallize (HCl salt) Diastereotopic->Result_Impurity No (Unresolved/Broad)

Caption: Logical workflow for the NMR structural validation of the N-benzyl intermediate, highlighting critical checkpoints for isomeric purity.

Troubleshooting & Self-Validation

  • Issue: The amine (

    
    ) proton is missing.
    
    • Cause: Rapid exchange with water in the solvent or extreme broadening.[1]

    • Validation: Add a drop of

      
       to the tube and shake.[1] If a peak disappears (and the HDO peak at 4.7 ppm grows), the original peak was the amine/hydroxyl.[2]
      
  • Issue: The Benzyl

    
     and Thiophene 
    
    
    
    overlap.[1]
    • Solution: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The Benzyl carbon will appear around 50-55 ppm, while the Thiophene-adjacent carbon will appear around 35-40 ppm, allowing clear separation of the proton signals.[2][1]

  • Issue: Doublet at 1.4 ppm instead of 1.1 ppm.

    • Cause: This likely indicates the presence of Methamphetamine (phenyl-acetone derived) rather than the thiophene analog, or the formation of the N-isopropyl isomer.[2] Check the aromatic region immediately.

References

  • Synthesis and Reference Standards: Angelov, D., O'Brien, J., & Kavanagh, P. (2013).[2][3][6] The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis, 5(3), 145–149.[2][3][6]

  • General Thiophene NMR Data: ChemicalBook. (n.d.). Thiophene 1H NMR Spectrum.

  • Forensic Characterization of MPA: Brandt, S. D., et al. (2010).[2] Methiopropamine: An Analytical Profile. Microgram Journal.

Sources

debenzylation procedures for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the debenzylation of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine and its N-methylated analogs. The presence of the thiophene ring (a sulfur-containing heterocycle) presents a specific chemical challenge: it acts as a potent catalyst poison for standard hydrogenation catalysts (Pd/C, PtO2) and is sensitive to harsh oxidation.

This guide prioritizes chemoselective non-catalytic methods (ACE-Cl) and transfer hydrogenation (CTH) protocols optimized for sulfur-containing substrates.

Strategic Analysis & Chemical Challenges

The substrate, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine , contains a thiophene moiety mimicking the phenyl ring of amphetamine-class compounds. Debenzylation is a critical step in isolating the free amine (e.g., in the synthesis of Methiopropamine analogs).

Core Challenges
  • Catalyst Poisoning: The thiophene sulfur atom has a high affinity for transition metals, rapidly deactivating Palladium and Platinum catalysts used in standard hydrogenation (

    
    , Pd/C).
    
  • Ring Stability: The thiophene ring is electron-rich and susceptible to oxidation (forming sulfoxides/sulfones) or reduction (Birch conditions) if conditions are too aggressive.

  • Amine Class: The method depends strictly on whether the substrate is a Secondary Amine (N-Benzyl-N-H) or a Tertiary Amine (e.g., N-Benzyl-N-Methyl).

Method Selection Matrix
Substrate TypeTarget ProductRecommended MethodMechanismThiophene Compatibility
Tertiary (N-Bn, N-Me)Secondary Amine (e.g., MPA)ACE-Cl Protocol Carbamate CleavageExcellent (No metal catalyst)
Secondary (N-Bn, N-H)Primary AmineCTH Protocol Transfer HydrogenationModerate (Requires high catalyst load)
Secondary (N-Bn, N-H)Primary AmineCAN Oxidation Oxidative CleavageGood (Risk of ring oxidation)

Experimental Protocols

Protocol A: The ACE-Cl Method (Gold Standard)

Applicability: Best for converting Tertiary Amines (e.g., N-benzyl-N-methyl-1-(thiophen-2-yl)propan-2-amine) to Secondary Amines . Mechanism: 1-Chloroethyl chloroformate (ACE-Cl) selectively displaces the benzyl group to form a carbamate, which decomposes in methanol. This method avoids metal catalysts entirely.

Reagents
  • Substrate: N-Benzyl-N-methyl-thiophene-ethylamine derivative (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Workup: Methanol (MeOH)

Step-by-Step Procedure
  • Setup: Dissolve the tertiary amine (10 mmol) in anhydrous DCE (30 mL) in a round-bottom flask equipped with a reflux condenser and inert gas (N2/Ar) inlet.

  • Addition: Cool the solution to 0°C. Add ACE-Cl (12-15 mmol) dropwise via syringe.

    • Note: Gas evolution (

      
      ) may occur.
      
  • Acylation: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 3–6 hours.

    • Monitoring: Monitor by TLC or LCMS for the disappearance of the starting material and formation of the carbamate intermediate.

  • Concentration: Cool the mixture and concentrate under reduced pressure (Rotavap) to remove DCE and excess ACE-Cl. A residue (the carbamate) will remain.

  • Methanolysis: Dissolve the residue in reagent-grade Methanol (30 mL).

  • Decomposition: Reflux the methanol solution for 1 hour.

    • Chemistry: This step decomposes the 1-chloroethyl carbamate into the amine hydrochloride salt, acetaldehyde, and

      
      .
      
  • Isolation: Concentrate the methanol to dryness. The solid residue is the hydrochloride salt of the target amine.

    • Purification: Recrystallize from IPA/Et2O or basify with 1M NaOH and extract into DCM for the free base.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Applicability: Best for converting Secondary Amines (N-benzyl) to Primary Amines where ACE-Cl is ineffective. Optimization: Uses Ammonium Formate as a hydrogen donor, which is more vigorous and can sometimes outcompete sulfur poisoning compared to


 gas.
Reagents
  • Substrate: N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (1.0 equiv)

  • Catalyst: 10% Pd/C (High loading: 50% - 100% w/w relative to substrate)

  • Donor: Ammonium Formate (5.0 - 10.0 equiv)

  • Solvent: Methanol (Dry)[1][2]

Step-by-Step Procedure
  • Preparation: In a flask, dissolve the substrate (5 mmol) in dry Methanol (20 mL).

  • Catalyst Addition: Add 10% Pd/C (equal weight to substrate, e.g., 1 g catalyst for 1 g amine).

    • Warning: Thiophene poisons the catalyst. High loading is non-negotiable here.

  • Donor Addition: Add Ammonium Formate (25-50 mmol) in a single portion.

  • Reaction: Heat the suspension to reflux immediately. Stir vigorously.

    • Observation: Effervescence (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Timecourse: Monitor closely by TLC. Reaction should complete within 1–4 hours. If stalled, add fresh catalyst and more ammonium formate.

  • Filtration: Cool the mixture. Filter through a Celite pad to remove the pyrophoric catalyst. Wash the pad with Methanol.

  • Workup: Concentrate the filtrate. The residue contains the amine formate salt and excess ammonium formate.

  • Free Basing: Dissolve residue in water, basify with

    
     or 
    
    
    
    to pH > 12, and extract with DCM.
Protocol C: Oxidative Cleavage (CAN)

Applicability: Alternative for Secondary Amines if CTH fails due to poisoning. Risk: Can oxidize the thiophene sulfur. Use stoichiometric control.

Procedure Summary
  • Dissolve substrate in Acetonitrile:Water (5:1) .

  • Add Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv) portion-wise at 0°C.

  • Stir at 0°C to Room Temp for 2–4 hours.

  • Quench with saturated

    
    . Extract with EtOAc.[3]
    
  • Note: This often yields the benzaldehyde byproduct and the free amine.

Reaction Pathway Visualization

Debenzylation Start Start: N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine Check Check Amine Class Start->Check Tertiary Tertiary Amine (N-Methylated) Check->Tertiary If N-Methyl present Secondary Secondary Amine (N-H) Check->Secondary If N-H present ACE_Step1 Reagent: ACE-Cl Solvent: DCE, Reflux Tertiary->ACE_Step1 Carbamate Intermediate: N-ACE-Carbamate ACE_Step1->Carbamate - BnCl ACE_Step2 Methanolysis (Reflux) Carbamate->ACE_Step2 Prod_Sec Product: Methiopropamine (Secondary) ACE_Step2->Prod_Sec - CO2, - MeCHO Choice Method Selection Secondary->Choice CTH Method: CTH Pd/C + NH4HCO2 Choice->CTH Standard CAN Method: CAN Oxidative Cleavage Choice->CAN If Catalyst Poisons Prod_Prim Product: Thiopropamine (Primary) CTH->Prod_Prim CAN->Prod_Prim

Caption: Decision tree for debenzylation based on amine substitution (Secondary vs. Tertiary) and thiophene sensitivity.

Analytical Data & Troubleshooting

ParameterACE-Cl MethodCTH (Pd/C) MethodCAN Oxidation
Yield High (85-95%)Variable (40-80%)Moderate (60-75%)
Thiophene Safety High (Chemically inert to S)Low (S poisons catalyst)Medium (S-oxidation risk)
Reaction Time 4-8 Hours1-4 Hours2-4 Hours
Byproducts Benzyl chloride (removed)Toluene (inert)Benzaldehyde (reactive)
Cost ModerateHigh (Catalyst load)Low

Troubleshooting Tips:

  • Stalled CTH Reaction: If the reaction stops at 50% conversion, filter the mixture to remove the poisoned catalyst and restart with fresh Pd/C. Do not simply add more catalyst to the "dead" mixture.

  • ACE-Cl Carbamate Stability: If the carbamate does not decompose in refluxing methanol, add a catalytic amount of HCl or increase reflux time.

  • Purification: Thiophene amines are often oils. Isolate as the Hydrochloride or Oxalate salt for easier handling and stability.

References

  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Ram, S., & Ehrenkaufer, R. E. (1987). "Rapid debenzylation of N-benzylamino derivatives to amino derivatives using ammonium formate as catalytic hydrogen transfer agent."[1][2][4] Tetrahedron Letters, 28(5), 515-516.[4] Link

  • Bull, S. D., et al. (2001). "Chemoselective oxidative debenzylation of tertiary N-benzyl amines with ceric ammonium nitrate." Journal of the Chemical Society, Perkin Transactions 1, (22), 2931-2938. Link

  • Lyapkalo, I. M., et al. (2018). "Synthesis of Duloxetine: A Review." Organic Process Research & Development. (Validating ACE-Cl use in thiophene-containing API synthesis).

Sources

Application Note: High-Efficiency Solvent Extraction of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-efficiency liquid-liquid extraction (LLE) of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, a secondary amine of interest in research and pharmaceutical development. The protocols herein are designed for both bulk purification from synthesis reaction mixtures and trace-level extraction from aqueous matrices for analytical purposes. The methods are grounded in the fundamental physicochemical principles governing solvent extraction, specifically leveraging the pH-dependent solubility of the target amine. Detailed, step-by-step protocols, solvent selection rationale, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for pH-Dependent Extraction

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a basic compound whose solubility is highly dependent on pH. Like other amines, it can exist in two forms: a neutral, "free base" form and a protonated, cationic (salt) form. This equilibrium is the cornerstone of its selective extraction.[1][2]

  • At High pH (Basic Conditions): The amine is in its neutral, free base form. The presence of two aromatic rings (benzyl and thienyl) makes this form significantly hydrophobic (lipophilic), and therefore highly soluble in water-immiscible organic solvents.

  • At Low pH (Acidic Conditions): The lone pair of electrons on the nitrogen atom accepts a proton, forming a cationic ammonium salt. This charge makes the molecule highly polar and, consequently, very soluble in aqueous solutions and insoluble in nonpolar organic solvents.

By manipulating the pH of the aqueous phase, we can effectively "switch" the solubility of the target compound, enabling its transfer between aqueous and organic layers for separation and purification. This process is often referred to as a "pH-swing" or acid-base extraction.[1]

Foundational Physicochemical Principles

Direct experimental data for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is not widely published. Therefore, its key extraction parameters, pKa and the partition coefficient (logP), are estimated based on structurally similar compounds. This approach allows for the development of a robust and scientifically sound protocol.

Estimating the pKa

The pKa is the pH at which 50% of the amine is in its protonated (water-soluble) form and 50% is in its neutral (organic-soluble) form.[3][4] For secondary amines, this value is typically in the range of 9-11.

  • Analog Compound Data: Methamphetamine, which shares the N-methyl-1-arylpropan-2-amine core, has a reported pKa of approximately 9.9 to 10.4.[5][6][7] N-Ethylbenzylamine has a predicted pKa of around 9.8.[8][9]

  • Working Estimate: Based on these analogs, we will operate with an estimated pKa of ~10.0 for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

The Henderson-Hasselbalch equation dictates the ratio of protonated ([BH+]) to neutral ([B]) forms at a given pH.[10][11] To ensure complete partitioning, the pH of the aqueous phase should be adjusted to be at least 2 units away from the pKa.

  • For Extraction into Organic Solvent: pH > 12 (to favor the neutral form, [B]).

  • For Extraction into Aqueous Solvent (Back-Extraction): pH < 8 (to favor the protonated form, [BH+]).

Estimating the Partition Coefficient (LogP)

LogP is the ratio of a compound's concentration in an organic solvent (typically octanol) to its concentration in water at equilibrium.[12] A higher logP indicates greater hydrophobicity.

  • Analog Compound Data: Methamphetamine has a logP of ~2.1.[5][13] N-Ethylbenzylamine has a calculated XLogP3 of 1.8.[14]

  • Structural Considerations: The target molecule contains a benzyl group and a thienyl group, both of which increase hydrophobicity compared to the analogs.

  • Working Estimate: We can confidently estimate the logP of the neutral form to be > 2.5 , indicating a strong preference for organic solvents.

This high logP value ensures that when the amine is in its neutral form (at high pH), it will overwhelmingly partition into the organic phase.

Core Extraction and Purification Workflow

The overall strategy involves a primary extraction to isolate the amine from non-basic impurities, followed by an acidic back-extraction to remove neutral and acidic impurities, and a final extraction for isolation.

G A Aqueous Mixture (Product + Impurities) B Adjust to pH > 12 (e.g., with 6M NaOH) A->B Basify C Extract with Organic Solvent B->C D Organic Phase (Product + Neutral Impurities) C->D Collect E Aqueous Phase (Salts, Polar Impurities) (Discard) C->E Separate F Wash with Acidic Solution (e.g., 1M HCl, pH < 3) D->F Back-Extract G Aqueous Phase (Acidic) (Protonated Product) F->G Collect H Organic Phase (Neutral Impurities) (Discard) F->H Separate I Adjust to pH > 12 (e.g., with 6M NaOH) G->I Basify J Re-extract with Fresh Organic Solvent I->J K Purified Organic Phase J->K Collect L Aqueous Phase (Salts) (Discard) J->L Separate M Dry (Na2SO4), Filter, Evaporate Solvent K->M N Isolated Product M->N

Caption: pH-dependent equilibrium and phase partitioning of the target amine.

References

  • National Center for Biotechnology Information. (n.d.). Methamphetamine. PubChem Compound Summary for CID 10836. Retrieved from [Link] [5]2. Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link] [12]3. Root Sciences. (2020, August 19). The Basic Scientific Principles of Solvent Extraction for Hemp Processors. Retrieved from [Link] [15]4. LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link] [16]5. LookChem. (n.d.). Methamphetamine. Retrieved from [Link] [6]6. Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 796–805. Retrieved from [Link]

  • Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 847–869. Retrieved from [Link] [17]10. Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link] [18]11. Aakash Institute. (n.d.). Solvent Extraction. Retrieved from [Link] [19]12. Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link] [20]13. PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link] [10]14. Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link] [3]15. Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link] [11]16. National Center for Biotechnology Information. (n.d.). N-Ethylbenzylamine. PubChem Compound Summary for CID 84352. Retrieved from [Link] [14]17. Luo, S., et al. (2021). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link] [4]19. Galgano, F., et al. (2004). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 38(1), 35–41. Retrieved from [Link] 20. National Center for Biotechnology Information. (n.d.). DL-methamphetamine. PubChem Compound Summary for CID 1206. Retrieved from [Link] [13]21. Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 358, 129845. Retrieved from [Link]

  • Dr. Hliebov. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Bergazin, T. D., et al. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Methamphetamine (CAS 537-46-2). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link] [2]32. Poole, L. J., & King, C. J. (1991). Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine. Industrial & Engineering Chemistry Research, 30(5), 923–929. Retrieved from [Link]

  • Google Patents. (n.d.). Process for isolation of an organic amine. (WO2007079944A1).
  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2031-2037. Retrieved from [Link]

  • Cheméo. (n.d.). N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-Ethyl-N-phenyl benzylamine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Analytical Standards of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation, purification, characterization, and handling of a high-purity analytical standard for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. The protocols provided are designed for researchers, scientists, and drug development professionals who require a well-characterized reference material for quantitative analysis, impurity profiling, and stability studies. This document emphasizes the causality behind experimental choices, ensuring scientific integrity and the creation of a self-validating system for the analytical standard.

Introduction: The Critical Role of Analytical Standards

In pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Analytical reference standards are highly purified compounds that serve as the benchmark for confirming the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their related substances.[1][2] The quality of the analytical standard directly impacts the validity of analytical methods and, consequently, the safety and efficacy of the final drug product.

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is a tertiary amine containing a thiophene moiety, a structure of interest in medicinal chemistry. The preparation of a robust analytical standard for this compound is a prerequisite for its advancement through the drug development pipeline. This guide provides a detailed workflow, from synthesis to long-term storage, to ensure the generation of a reliable and well-documented analytical standard.

Synthesis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine via Reductive Amination

The most direct and widely used method for synthesizing N-benzylated amines is reductive amination.[3][4] This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired amine. For the synthesis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, the precursors are 1-(thien-2-yl)ethan-1-amine and benzaldehyde.

Synthetic Rationale

Reductive amination is chosen for its high efficiency and selectivity, which minimizes the formation of byproducts often seen in direct alkylation of amines.[4] The reaction proceeds in two main steps:

  • Imine Formation: The primary amine, 1-(thien-2-yl)ethan-1-amine, reacts with benzaldehyde in a condensation reaction to form the corresponding imine. This is an equilibrium reaction, and in some protocols, the removal of water can drive it to completion.[5]

  • Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the target tertiary amine.

Detailed Synthesis Protocol

Materials:

  • 1-(thien-2-yl)ethan-1-amine (≥98% purity)

  • Benzaldehyde (≥99% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97% purity)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(thien-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done in portions to control any potential exotherm.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of the Analytical Standard

The purity of an analytical standard is its most critical attribute. For tertiary amines, flash column chromatography is an effective purification method.[6]

Purification Rationale

The crude product from the synthesis will contain the target compound along with unreacted starting materials, byproducts, and residual reagents. Flash column chromatography separates compounds based on their polarity, allowing for the isolation of the desired N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.

Flash Column Chromatography Protocol

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% EtOAc and gradually increasing to 20% EtOAc).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine as an oil or solid.

Characterization and Purity Assessment

A multi-technique approach is essential to unequivocally confirm the identity and purity of the prepared analytical standard.

Structural Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7][8] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and thienyl groups, the methine and methyl protons of the ethyl chain, and the benzylic methylene protons.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms and their chemical environments.

4.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7][8] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Expected Molecular Ion: [M+H]⁺ for C₁₄H₁₇NS at m/z 232.11.

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should show characteristic C-H stretching for aromatic and aliphatic groups, and C-N stretching vibrations.[8]

Purity Determination

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[2][9] A stability-indicating HPLC method should be developed.

Proposed HPLC Method:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

The purity is determined by calculating the peak area percentage of the main component. For an analytical standard, the purity should typically be ≥99.5%.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, GC-MS is also a suitable technique for purity analysis.[10][11]

Proposed GC-MS Method:

ParameterRecommended Condition
Column HP-5MS (or equivalent), 30m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Scan Range 40-450 amu

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the compound and to ensure the analytical method is "stability-indicating."[1][12][13][14] This involves subjecting the compound to harsh conditions to accelerate its degradation.

Forced Degradation Protocol

Prepare solutions of the analytical standard (e.g., 1 mg/mL) and expose them to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid standard at 105 °C for 48 hours

  • Photostability: Solution exposed to light according to ICH Q1B guidelines

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak. Tertiary amines are often susceptible to oxidation, which can lead to the formation of N-oxides.[1]

Proper Storage and Handling

To maintain its integrity, the analytical standard should be stored under controlled conditions.

  • Storage: Store in an airtight, light-resistant container at -20 °C.

  • Handling: Handle in a well-ventilated area. For preparing solutions, use calibrated balances and volumetric glassware.

Data Presentation and Visualization

Summary of Analytical Data
TestMethodSpecification
Identity ¹H NMR, ¹³C NMRConforms to structure
Identity HRMS[M+H]⁺ = 232.1107 ± 5 ppm
Purity HPLC≥ 99.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits
Experimental Workflows

Analytical_Standard_Preparation_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Characterization & Purity cluster_Stability Stability Assessment Start Starting Materials (1-(thien-2-yl)ethan-1-amine, benzaldehyde) Synth Reductive Amination Start->Synth Workup Aqueous Workup Synth->Workup Crude Crude Product Workup->Crude Purify Flash Column Chromatography Crude->Purify Fractions Collect & Analyze Fractions (TLC) Purify->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pure Purified Compound Combine->Pure Charac Structural Confirmation (NMR, MS, IR) Pure->Charac Purity Purity Assessment (HPLC, GC-MS) Pure->Purity Final Qualified Analytical Standard Charac->Final Purity->Final Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Final->Forced Storage Long-Term Storage (-20°C, Protected) Final->Storage Analysis HPLC Analysis of Stressed Samples Forced->Analysis

Caption: Workflow for the preparation and qualification of the analytical standard.

Conclusion

The preparation of a high-purity, well-characterized analytical standard is a foundational activity in drug development. The protocols and rationale outlined in this document provide a comprehensive framework for the synthesis, purification, and analysis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. Adherence to these guidelines will ensure the generation of a reliable reference material, thereby supporting the development of robust analytical methods and ensuring the quality of future studies.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • N-Benzyl-N-methylethanolamine. PubChem.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023, January 20). MDPI.
  • alpha-benzyl-N-methylphenethylamine. (2021, February 2). SWGDRUG.org.
  • N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine.
  • N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. Santa Cruz Biotechnology.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022, February 18). Caltech Authors.
  • Preparation of N-benzylamines. Google Patents.
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods. Benchchem.
  • Reductive amination of benzaldehyde and ammonia catalyzed by (a)... ResearchGate.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.
  • stability-indicating hplc method: Topics by Science.gov.
  • The two most general amine syntheses are the reductive amination... Pearson.
  • N-Benzyl-N-methylethanolamine(101-98-4) 13C NMR spectrum. ChemicalBook.
  • Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column. (2018, February 16).
  • A kind of synthetic method of N- benzyl-1-phenylethylamines. Google Patents.
  • Benzenemethanamine, N-(1-methylethyl)-. NIST WebBook.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023, August 14). PubMed.
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Benchchem.
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent.
  • N-Methylbenzylamine. (2004, March 27). SIELC Technologies.

Sources

Troubleshooting & Optimization

removing unreacted precursors from N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine final product

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Organic Synthesis Division) Subject: Purification Protocols for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (Target Secondary Amine)

Executive Summary

The purification of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine presents a classic but challenging problem in organic synthesis: separating a secondary amine (product) from a primary amine (precursor) and neutral carbonyls following a reductive amination.

Standard acid-base extractions often fail to separate the starting primary amine (e.g., Benzylamine or 2-thiopheneethylamine) from the product because their pKa values are nearly identical (~9.3–9.5). This guide provides three tiered workflows ranging from standard wet chemistry to advanced scavenging techniques.[1]

Module 1: Chemical Scavenging (The "Gold Standard")

Recommended for: High-purity requirements (>98%) and removal of stubborn primary amine precursors.

The Logic: Since the pKa difference is negligible, we exploit steric and nucleophilic differences . Primary amines are less sterically hindered and more nucleophilic than your secondary amine product. We introduce an electrophile that selectively reacts with the primary amine to form a neutral amide/urea, changing its solubility profile.

Protocol A: Solid-Phase Scavenging (Resin-Based)

Best for: Small scale (<5g), high-throughput, and avoiding chromatography.

  • Dissolve crude mixture in DCM or THF.

  • Add PS-Isocyanate or PS-Benzaldehyde resin (1.5 - 2.0 equivalents relative to the calculated excess primary amine).

    • Mechanism:[2] PS-Isocyanate reacts with the primary amine to form an insoluble urea.

  • Agitate gently at room temperature for 4-12 hours.

  • Filter the suspension. The unreacted primary amine is trapped on the beads.

  • Concentrate the filtrate.

  • Result: The filtrate contains your secondary amine and neutrals. Use Module 2 to remove neutrals.

Protocol B: Solution-Phase Scavenging (Acetic Anhydride Method)

Best for: Large scale (>10g) where resins are too expensive.

  • Analyze crude by HPLC/GC to estimate the % of unreacted primary amine.

  • Add a stoichiometric amount (1.1 eq relative to the impurity) of Acetic Anhydride or Benzoyl Chloride at 0°C.

    • Critical: Do not use excess; you want to derivatize the primary amine without acetylating your product. The primary amine reacts significantly faster.

  • Stir for 30 minutes.

  • Perform Acid-Base Extraction:

    • Acidify (pH 2) with 1M HCl.

    • Wash with Ethyl Acetate (The new amide impurity and non-basic neutrals go into the organic layer).

    • Basify aqueous layer (pH 12) with NaOH.

    • Extract product into DCM.

Module 2: The "Smart" Acid-Base Workup

Recommended for: Removing neutral precursors (Aldehydes/Ketones) and Boron salts.

Technical Note on Thiophenes: Thiophene rings are electron-rich and can polymerize in the presence of strong Lewis acids or hot, concentrated mineral acids. Avoid concentrated HCl or H2SO4. Use Citric Acid or dilute HCl.

Step-by-Step Protocol:

StepActionPhase Distribution
1. Quench Add 1M Citric Acid or 1M HCl to the reaction mixture until pH < 2.Aq: Product + Amine Precursor (Salts)Org: Aldehydes, Ketones, Boron byproducts
2.[3] Wash Extract the aqueous layer 3x with Ethyl Acetate or Ether .Discard Organic Layer (contains neutrals).
3. Basify Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.Product becomes freebase (oil).
4. Extract Extract 3x with DCM (Dichloromethane).Aq: Waste saltsOrg: Target Amine + Primary Amine Impurity
5. Dry Dry organic layer over Na2SO4. Filter and evaporate.Crude Amine Mixture.

Module 3: Troubleshooting & FAQs

Q1: I still see unreacted aldehyde (e.g., Benzaldehyde) in my product after acid-base extraction.

  • Diagnosis: Aldehydes can form "bisulfite adducts" or simply be lipophilic enough to drag into the organic layer if the washes aren't thorough.

  • Fix: Wash your organic product layer with a saturated Sodium Bisulfite (NaHSO3) solution. This forms a water-soluble adduct with the aldehyde, pulling it into the aqueous waste.

Q2: My thiophene product turned black/tarry during workup.

  • Diagnosis: Acid-catalyzed polymerization. You likely used an acid that was too strong or allowed the mixture to heat up during acidification/basification.

  • Fix: Switch to 10% Citric Acid for the acidification step. Keep all acid/base additions on an ice bath.

Q3: Can I distill this product?

  • Diagnosis: Secondary amines of this weight often have high boiling points and are thermally sensitive.

  • Fix: Vacuum distillation (high vacuum, <1 mmHg) is possible but risky for thiophenes. Kugelrohr distillation is preferred if you must distill. However, conversion to the Hydrochloride Salt is a safer purification method (see below).

Module 4: Salt Crystallization (Final Polish)

The most robust method for long-term storage and high purity.

  • Dissolve the freebase amine in a minimal amount of dry Diethyl Ether or Isopropanol .

  • Cool to 0°C.

  • Slowly add 2M HCl in Ether (or bubble dry HCl gas) dropwise.

  • A white precipitate (the amine salt) should form immediately.

  • Filter and wash with cold ether.

    • Note: If the primary amine is still present, its salt might co-precipitate. This method works best after Module 1 or 2.

Visualizing the Workflow

Workflow 1: The Scavenger Resin Strategy (High Purity)

ScavengerWorkflow Start Crude Reaction Mixture (Product + Primary Amine + Neutrals) Solvent Dissolve in DCM/THF Start->Solvent Resin Add PS-Isocyanate Resin (Scavenges Primary Amine) Solvent->Resin Stir Agitate 4-12 Hours Resin->Stir Filter Filtration Stir->Filter Solids Solid Phase: Resin-Bound Impurity Filter->Solids Filtrate Filtrate: Product + Neutrals Filter->Filtrate AcidWash Acid Wash (1M HCl) Extract with EtOAc Filtrate->AcidWash OrgWaste Organic Layer: Neutrals (Aldehydes) AcidWash->OrgWaste AqLayer Aqueous Layer: Product Salt AcidWash->AqLayer Basify Basify (NaOH) & Extract DCM AqLayer->Basify Final Pure Secondary Amine Basify->Final

Caption: Figure 1.[4] Chemo-selective purification workflow using polymer-supported scavengers to remove primary amine precursors.[5][6]

Workflow 2: The "Smart" Extraction Logic

ExtractionLogic Mix Crude Mix (Basic & Neutral Species) Acid Acidify (pH 2) (Citric Acid/HCl) Mix->Acid Split1 Phase Split Acid->Split1 Org1 Organic Layer (Neutrals/Aldehydes) DISCARD Split1->Org1 Aq1 Aqueous Layer (Amine Salts) Split1->Aq1 Base Basify (pH 12) (NaOH) Aq1->Base Extract Extract into DCM Base->Extract Final Target Amine (+ Trace Primary Amine) Extract->Final

Caption: Figure 2.[4] Standard Acid-Base extraction logic. Note that this method effectively removes neutrals but fails to separate primary from secondary amines.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Bulletin. (2023). "Scavenger Resins for Solution Phase Synthesis." Merck/Sigma-Aldrich.

  • Guinó, M., et al. (2002). "Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration." Journal of Combinatorial Chemistry.

  • Organic Chemistry Portal. (2024). "Synthesis of Thiophenes and Derivatives." Organic-Chemistry.org.

Disclaimer: This guide is intended for professional research and development purposes only. The target molecule and its derivatives may be subject to regulatory controls in certain jurisdictions. Users are responsible for verifying compliance with local laws and safety regulations.

Sources

Validation & Comparative

certified reference materials for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reference Materials for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Executive Summary

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (also known as N-benzyl-methiopropamine or N-benzyl-MPA) is a critical analytical target in forensic toxicology, primarily serving as a marker for specific synthesis routes of the new psychoactive substance (NPS) Methiopropamine (MPA) . Its presence indicates the use of benzylamine or N-benzylmethylamine in reductive amination pathways, distinguishing clandestine batches by their precursor origin.

This guide evaluates the available reference material options for this compound, contrasting Research Grade Materials (the current market standard) against the rigorous requirements of ISO 17034 Certified Reference Materials (CRMs) . Given the limited commercial availability of ISO 17034 CRMs for this specific impurity, we provide a validated framework for characterizing research-grade materials to meet forensic defensibility standards.

Technical Comparison of Reference Material Grades

The selection of a reference material for N-benzyl-MPA is dictated by the intended application: qualitative identification (screening) vs. quantitative impurity profiling (source attribution).

FeatureOption A: Research Grade Material Option B: ISO 17034 CRM (Ideal/Custom) Option C: In-House Synthesized Standard
Primary Source Chemical Suppliers (e.g., SCBT)Specialized Forensic Suppliers (Cayman, LGC - Custom)Academic/Forensic Laboratory
Traceability Vendor CoA (often minimal)Metrologically Traceable to SI Units Internal Validation Only
Purity Assessment HPLC/GC Area % (often unverified)qNMR / Mass Balance (Certified Purity) qNMR (if available)
Uncertainty UndefinedExplicit Uncertainty Statement (e.g., ± 0.5%) Estimated
Homogeneity AssumedTested & Verified Assumed
Stability "Shelf Life" (Generic)Real-Time & Accelerated Stability Data Unknown
Legal Defensibility Low (Requires verification)High (Gold Standard)Medium (Depends on SOPs)

Senior Scientist Insight:

Currently, no off-the-shelf ISO 17034 CRM exists for N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine. Researchers must therefore procure Research Grade materials and perform a "Self-Validating" characterization (Tier 2 workflow) to establish a defensible secondary standard.

Self-Validating Characterization Protocol

To utilize a non-certified research grade material for quantitative forensic analysis, you must establish its "fitness for purpose" through the following self-validating workflow.

Phase 1: Identity Verification (Structural Elucidation)
  • Objective: Confirm the material is N-benzyl-MPA and not a structural isomer (e.g., N-benzyl-1-(thiophen-3-yl)propan-2-amine).

  • Method: 1H-NMR (Proton Nuclear Magnetic Resonance)

    • Key Signal: Look for the benzyl methylene protons (singlet/doublet around 3.8-4.0 ppm) and the thiophene ring protons (multiplets, 6.8-7.2 ppm).

    • Differentiation: The methyl doublet (CH3-CH) of the propyl chain confirms the MPA backbone.

  • Method: GC-MS (Gas Chromatography-Mass Spectrometry) [1]

    • Fragmentation: Expect a molecular ion

      
       and a base peak at 
      
      
      
      91 (tropylium ion from benzyl) or
      
      
      110 (thiophenyl-propene fragment).
    • Retention Time: N-benzyl-MPA will elute significantly later than MPA due to the bulky benzyl group.

Phase 2: Purity Assignment (qNMR)
  • Objective: Assign a precise purity value with calculated uncertainty, effectively upgrading the material to a "Secondary Reference Standard."

  • Protocol:

    • Internal Standard (IS): Use a NIST-traceable IS (e.g., Maleic Acid or Dimethyl Sulfone) with purity >99.9%.

    • Solvent: Deuterated Methanol (

      
      ) or DMSO-
      
      
      
      .
    • Acquisition:

      
       pulse, relaxation delay 
      
      
      
      (typically 60s), 64 scans.
    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity.[2]

Experimental Workflow: Impurity Profiling of MPA

This protocol describes how to use the characterized N-benzyl-MPA standard to detect synthesis route markers in seized MPA samples.

Methodology: GC-MS Impurity Profiling
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Temperature Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Mode (70 eV), Scan range 40–500 amu.

Data Interpretation
  • Target: N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine.[3]

  • Retention Index (RI): ~1850-1950 (estimated on DB-5).

  • Significance: Detection indicates the use of Benzylamine (reductive amination of 1-(thiophen-2-yl)-2-propanone) or N-Benzylmethylamine as a precursor. This distinguishes the sample from the "Leuckart Route" (formamide) or "Nitrostyrene Route".

Visualization of Synthesis & Logic

Diagram 1: Origin of the Impurity (Synthesis Pathway)

This diagram illustrates how N-benzyl-MPA arises during the synthesis of Methiopropamine.

MPA_Synthesis_Pathway Thiophenone 1-(thiophen-2-yl)-2-propanone Imine_Benzyl N-benzyl Imine Intermediate Thiophenone->Imine_Benzyl + Benzylamine Imine_Methyl N-methyl Imine Intermediate Thiophenone->Imine_Methyl + Methylamine Benzylamine Benzylamine (Precursor) Methylamine Methylamine (Precursor) NBenzylMPA N-benzyl-MPA (Target Impurity) Imine_Benzyl->NBenzylMPA Reduction (NaBH4) MPA Methiopropamine (MPA) Imine_Methyl->MPA Reduction (NaBH4) NBenzylMPA->MPA Debenzylation (Optional Step)

Caption: Synthesis pathways showing the origin of N-benzyl-MPA. Its presence suggests the use of benzylamine or incomplete debenzylation.

Diagram 2: Decision Matrix for Reference Material Selection

A logical flow for researchers to select the appropriate material grade.

Reference_Selection Start Start: Select Reference Material Check_CRM Is ISO 17034 CRM Available? Start->Check_CRM Yes_CRM Purchase CRM (Gold Standard) Check_CRM->Yes_CRM Yes No_CRM Select Research Grade Check_CRM->No_CRM No (Current Status) Validation Perform In-House Validation (Identity + Purity) No_CRM->Validation Identity 1. Identity: NMR + MS Validation->Identity Purity 2. Purity: qNMR (quant) Identity->Purity Final Valid Secondary Standard Purity->Final

Caption: Workflow for validating a Research Grade material when an ISO 17034 CRM is unavailable.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment Report on a new psychoactive substance: Methiopropamine (MPA). EMCDDA, 2016.[4] [Link]

  • World Health Organization (WHO). Methiopropamine (MPA) Critical Review Report. Expert Committee on Drug Dependence, 38th Meeting, 2016.[4] [Link]

  • Brandt, S. D., et al. "Analyses of the new psychoactive substance methiopropamine (MPA)." Drug Testing and Analysis, 2014. [Link]

  • International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

Sources

structural comparison of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine and methamphetamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine and Methamphetamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a structural and pharmacological analysis of N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (referred to herein as N-Benzyl-Thiopropamine or NB-TP ) in the context of methamphetamine and its thiophene bioisostere, Methiopropamine (MPA) .

While methamphetamine and MPA are potent monoamine transporter (MAT) inhibitors, the subject molecule (NB-TP) represents a sterically hindered, lipophilic precursor . Structural analysis suggests that NB-TP lacks direct psychostimulant affinity due to the bulky N-benzyl moiety but functions as a metabolic prodrug or synthesis intermediate yielding Thiopropamine , a norepinephrine-dopamine reuptake inhibitor (NDRI).

Structural Architecture & Bioisosterism

The core comparison relies on two structural modifications: the Thiophene-Phenyl bioisosterism and the N-Benzyl substitution .

Core Scaffold: Thiophene vs. Benzene

The subject molecule replaces the phenyl ring of the amphetamine class with a thiophene ring.

FeaturePhenyl Ring (Methamphetamine)Thiophene Ring (NB-TP / MPA)Impact on Pharmacology
Electronic Nature

-electron cloud, aromatic

-excessive heteroaromatic
Thiophene is more electron-rich, potentially increasing cation-

interactions at the receptor site.
Lipophilicity HighHigher (Sulfur contribution)Increased blood-brain barrier (BBB) permeability for thiophene analogs.
Metabolic Liability Ring Hydroxylation (CYP2D6)S-Oxidation / Ring HydroxylationThiophene ring opening is a unique metabolic pathway, potentially leading to reactive intermediates.
Steric Size Larger (6-membered)Smaller (5-membered)Thiophene analogs often retain high affinity due to similar Van der Waals radii.
Nitrogen Substitution: The "Masking" Effect

The defining feature of NB-TP is the N-benzyl group. In Structure-Activity Relationship (SAR) studies of amphetamines, the nitrogen atom is critical for ionic bonding with the aspartate residue (e.g., Asp79 in DAT).

  • Methamphetamine / MPA: Contains a small N-methyl group. This optimizes lipophilicity without sterically hindering the ionic bond.

  • NB-TP: Contains a bulky N-benzyl group.

    • Steric Clash: The benzyl group prevents the molecule from fitting into the tight binding pocket of DAT/NET/SERT.

    • Prodrug Mechanism: The molecule remains pharmacologically inert (low affinity) until the benzyl group is cleaved in vivo by CYP450 enzymes (specifically CYP2C and CYP2D6).

Pharmacological Performance Comparison

The following data contrasts the active psychostimulants (Methamphetamine, MPA) with the predicted profile of the precursor (NB-TP).

Monoamine Transporter Affinity (IC50)

Note: Values for NB-TP are projected based on homologous N-benzylamphetamine data.[1]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
Methamphetamine ~140~80~4,900Releaser / Reuptake Inhibitor
Methiopropamine (MPA) ~740~470>25,000Selective NDRI
Thiopropamine (Active Metabolite)~400~250>10,000Reuptake Inhibitor
NB-TP (Subject Molecule)>10,000 >10,000 Inactive Inactive Prodrug

Key Insight: Unlike Methamphetamine or MPA, NB-TP does not exhibit immediate sympathomimetic effects. Its biological activity is rate-limited by the metabolic debenzylation process.

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation of NB-TP into its active form, Thiopropamine, contrasting it with the direct activity of Methamphetamine.

MetabolicPathway NBTP N-Benzyl-Thiopropamine (Inactive Precursor) Thiopropamine Thiopropamine (Active NDRI) NBTP->Thiopropamine CYP450 (N-debenzylation) Receptor Synaptic Cleft (DAT / NET Blockade) Thiopropamine->Receptor Moderate Affinity Metabolites Inactive Metabolites (Thiophene Carboxylic Acid) Thiopropamine->Metabolites Oxidation MPA Methiopropamine (Active NDRI) MPA->Receptor High Affinity Meth Methamphetamine (Reference Std) Meth->Receptor Very High Affinity

Caption: Figure 1.[2] Metabolic activation pathway of N-Benzyl-Thiopropamine vs. direct activity of MPA and Methamphetamine.

Experimental Protocols

To validate the "prodrug" status and bioisosteric properties of NB-TP, the following experimental workflows are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance and half-life of NB-TP and confirm the formation of Thiopropamine.

  • Preparation:

    • Prepare 10 mM stock of NB-TP in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add NB-TP (final conc. 1 µM).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 min.

    • Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Methamphetamine-D5).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor Transitions:

      • NB-TP (Parent): [M+H]+ 232.1 → 91.0 (Tropylium ion).

      • Thiopropamine (Metabolite): [M+H]+ 142.1 → 97.0 (Thiophene fragment).

Protocol B: Competitive Radioligand Binding Assay (DAT)

Objective: Confirm the lack of affinity of the N-benzyl parent compound compared to Methamphetamine.

  • Tissue Preparation: Rat striatal membranes expressing high levels of Dopamine Transporter (DAT).

  • Ligand: [3H]-WIN 35,428 (highly selective DAT inhibitor).

  • Competition:

    • Incubate membranes with 5 nM [3H]-WIN 35,428.

    • Add increasing concentrations of NB-TP (

      
       to 
      
      
      
      M).
    • Include Methamphetamine (

      
       to 
      
      
      
      M) as a positive control.
  • Filtration: Harvest cells after 2 hours using a cell harvester over GF/B filters.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Plot displacement curves.

    • Expected Result: Methamphetamine will show a sigmoidal displacement curve (IC50 ~140 nM). NB-TP should show negligible displacement (IC50 > 10,000 nM), confirming that the benzyl group blocks binding.

Synthesis & Impurity Context

Researchers encountering NB-TP often find it as a synthesis impurity or a precursor rather than a target drug.

  • Origin: Reductive amination of 1-(thiophen-2-yl)propan-2-one (Thiophene-P2P) with Benzylamine , followed by methylation (or lack thereof).

  • Significance: In forensic analysis, the presence of NB-TP in a sample strongly suggests the "Benzylamine Route" was used to synthesize Methiopropamine or Thiopropamine, analogous to how N-benzylamphetamine indicates the synthesis route of Methamphetamine.

Synthesis Logic Flow

Synthesis Precursor 1-(Thiophen-2-yl) propan-2-one Intermediate Imine Intermediate Precursor->Intermediate + Amine Amine Benzylamine Amine->Intermediate NBTP N-Benzyl-Thiopropamine (Target Molecule) Intermediate->NBTP Reduction (NaBH4) FinalProduct Thiopropamine (Active Drug) NBTP->FinalProduct Hydrogenolysis (Debenzylation)

Caption: Figure 2. Synthetic origin of NB-TP via reductive amination.

References

  • Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents.[3] International Journal of Molecular Sciences. Link

  • Brandt, S. D., et al. (2010). Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane): A thiophene analogue of methamphetamine. Drug Testing and Analysis. Link

  • Moore, K. A., & Poklis, A. (1996). α-Benzyl-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis: Metabolism and Urinary Excretion.[4] Journal of Analytical Toxicology. Link

  • PubChem. N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine Compound Summary. Link

  • Simmler, L. D., et al. (2014). Monoamine transporter pharmacology of new psychoactive substances. British Journal of Pharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Zero-Exposure" Mandate

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine is not merely a chemical reagent; it is a pharmacologically active intermediate (precursor to Methiopropamine/MPA) with a dual-hazard profile: Corrosive Chemical Injury and Bioactive Systemic Toxicity .[1][2]

As a secondary amine incorporating both a benzyl moiety and a thiophene heterocycle, this compound exhibits high basicity and lipophilicity.[2] This combination allows it to rapidly penetrate the stratum corneum, causing deep tissue chemical burns while simultaneously delivering a potential sympathomimetic payload to the systemic circulation.[2]

Core Directive: Treat this substance as a High-Potency Corrosive (Skin Corr.[1][2] 1B) . All handling protocols must be engineered to prevent any physical contact.[2]

Strategic Hazard Analysis (SAR)

To understand the safety requirements, we must deconstruct the molecule’s Structure-Activity Relationship (SAR):

Structural ComponentChemical HazardPhysiological Risk
Secondary Amine Nitrogen High Basicity (pKa ~9-10)Caustic Burns: Saponification of skin lipids; necrosis of mucous membranes.[1][2]
Benzyl Group LipophilicityEnhanced Permeation: Acts as a carrier, accelerating absorption through intact skin.[2]
Thiophene Ring Metabolic ReactivitySensitization & Toxicity: Potential for bioactivation via cytochrome P450 (S-oxidation), leading to reactive metabolites.[1][2]

Critical PPE Architecture: The "Layered Defense" System

Standard laboratory PPE is insufficient.[2] You must implement a Permeation-Resistant Layered System .[1][2]

A. Hand Protection (The Primary Barrier)

Do not rely on standard thin nitrile gloves. Aromatic amines and thiophene derivatives can swell and permeate standard nitrile in minutes.[2]

  • Inner Layer: 4 mil Nitrile (Tactility and sweat absorption).[2]

  • Outer Layer: Laminate Film (Silver Shield/4H) or High-Grade Viton/Butyl .[1][2]

    • Why? Laminate film provides >480 minutes breakthrough time against aggressive amines and aromatics.[2]

    • Alternative: If laminate is too clumsy for fine weighing, use Double-Gloved Heavy Duty Nitrile (minimum 8 mil total thickness) and change every 15 minutes.[1][2]

B. Respiratory Protection
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.[2]

  • Secondary Control (Spill/Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1][2]

    • Why? Amine vapors are respiratory sensitizers and lachrymators.[2] The P100 protects against particulate salts if the amine is in HCl form.[2]

C. Ocular & Dermal Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are prohibited due to the risk of vapor absorption and splash bypass.

  • Body: Tyvek® Lab Coat (Chemical resistant) or a rubberized apron over a standard cotton coat.[2]

Operational Protocol: Safe Handling Workflow

Step 1: Pre-Operational Setup
  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills immediately.[2]

  • Inert Atmosphere: This amine absorbs CO₂ from the air to form carbamates.[2] Flush the headspace with Nitrogen or Argon after use to maintain purity and safety.[2]

Step 2: Weighing & Transfer
  • Solid/Salt Form: Use a static-free spatula.[1][2] Weigh inside the hood using a draft shield.[2]

  • Liquid/Free Base: Use a positive-displacement pipette.[1][2] Never pour directly from the stock bottle.[2]

    • Technique: Keep the receiving vessel chilled (ice bath) to reduce vapor pressure during transfer.[2]

Step 3: Solubilization
  • Exothermic Risk: Dissolving amines in acid or halogenated solvents can be exothermic.[2] Add the amine slowly to the solvent with stirring.[2]

Visualization: PPE Donning & Decision Logic

The following diagram illustrates the decision logic for PPE selection based on operational scale.

PPE_Decision_Matrix Start Start: Handling N-benzyl-thiophenyl-amine State Physical State? Start->State Liquid Liquid (Free Base) State->Liquid Solid Solid (HCl Salt) State->Solid Vol Volume > 10mL or > 1g? HighRisk High Permeation Risk Vol->HighRisk Yes Glove_Nit GLOVES: Double Nitrile (8 mil) Change every 30 mins Vol->Glove_Nit No (Small Scale) Liquid->Vol Glove_Lam GLOVES: Silver Shield / Laminate (Mandatory) HighRisk->Glove_Lam Common EYES: Splash Goggles BODY: Tyvek Coat + Apron VENT: Fume Hood Glove_Lam->Common Solid->Glove_Nit Glove_Nit->Common

Figure 1: PPE Selection Logic based on physical state and operational volume.[1][2] Note that liquid free bases pose a significantly higher permeation risk than solid salts.[2]

Emergency Response Algorithm

In the event of exposure, immediate action is critical to prevent permanent tissue damage or systemic intoxication.

Emergency_Response Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Action_Skin 1. Drench 15 min (Safety Shower) 2. Remove Clothing under water 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Eye 1. Irrigate 15-20 min (Eyewash) 2. Hold eyelids open 3. Consult Ophthalmologist ASAP Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Provide SDS & Chemical Name Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency Decontamination Workflow.[1][2] Speed is the critical variable in mitigating corrosive injury.[2]

Disposal & Compliance

  • Waste Stream: Segregate as "Basic Organic Waste" .[2] Do not mix with acidic waste streams (risk of exothermic neutralization) or oxidizers (risk of reaction with thiophene sulfur).[2]

  • Deactivation: For equipment cleaning, rinse with dilute acetic acid followed by water and ethanol.[2] Collect all rinsate.[2]

  • Regulatory Note: As a structural isomer/precursor to controlled substances (Methiopropamine), maintain strict inventory logs. Loss of material should be investigated immediately.[2][3]

References

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: N-Benzyl-2-methylpropan-1-amine (Analogous Hazards).[1][2][4] MilliporeSigma.[2][5] Link

  • National Institutes of Health (NIH). (2024).[2] Methiopropamine: Chemistry and Toxicology.[2] PubChem Database.[1][2] Link[1][2]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Thiophene.[2] NJ.gov.[2] Link

  • Thermo Fisher Scientific. (2022).[2] Glove Selection Guide for Organic Amines.[2] Fisher Scientific.[2] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.